3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide
Overview
Description
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide is a complex organic compound with a unique structure that combines a quinoline moiety with a sulfonyl group and a methoxy-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Sulfonylation: The quinoline derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Benzamide: The sulfonylated quinoline is coupled with 4-methoxy-N-phenylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-N-phenylbenzamide derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. These may include enzymes or receptors that play a role in inflammation or cancer cell proliferation. The compound may inhibit these targets, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.
Sulfonyl Compounds: Sulfonylureas and sulfonamides are examples of compounds with a sulfonyl group.
Benzamide Derivatives: Compounds like metoclopramide and sulpiride share the benzamide structure.
Uniqueness
What sets 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide apart is the combination of these three functional groups in a single molecule. This unique structure may confer specific properties that are not found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxy-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-21-14-13-18(23(26)24-19-10-3-2-4-11-19)16-22(21)30(27,28)25-15-7-9-17-8-5-6-12-20(17)25/h2-6,8,10-14,16H,7,9,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGUACKPLWQHNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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